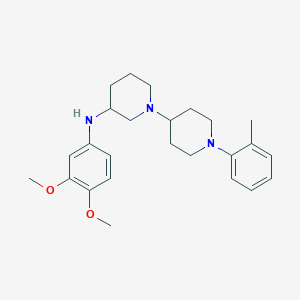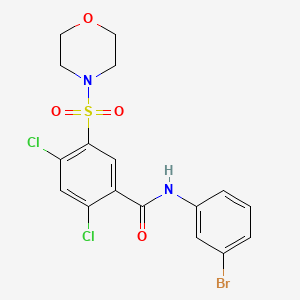
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine, also known as UMB 425, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a highly selective sigma-1 receptor agonist, which makes it a promising candidate for the treatment of various neurological disorders.
作用機序
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 acts as a highly selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a protein that is found in various parts of the body, including the brain, and is involved in various physiological processes such as pain perception, memory, and mood regulation. Activation of the sigma-1 receptor by N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has been shown to have various effects on the body, including neuroprotection, anti-inflammatory effects, and anti-tumor effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the expression of various proteins that are involved in neuroprotection and reduce the expression of proteins that are involved in inflammation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which could make it a potential anti-cancer agent.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has several advantages as a chemical compound for lab experiments. It is highly selective for the sigma-1 receptor, which makes it a useful tool for investigating the physiological processes that are regulated by this receptor. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 is that it has not been extensively studied in vivo, which means that its effects on the body as a whole are not well understood.
将来の方向性
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an anti-cancer agent. Additionally, further studies could be conducted to investigate its effects on other physiological processes that are regulated by the sigma-1 receptor.
合成法
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 can be synthesized using a multi-step process that involves the reaction of 1,4-bis(3-aminopropyl)piperazine with 3,4-dimethoxyphenylacetonitrile and 2-methylphenylboronic acid. The resulting product is then purified using chromatography techniques to obtain N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 in its pure form.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has been the subject of several scientific studies, which have investigated its potential applications in the field of medicinal chemistry. One study found that N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 exhibits neuroprotective effects, which could make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another study found that N-(3,4-dimethoxyphenyl)-1'-(2-methylphenyl)-1,4'-bipiperidin-3-amine 425 has anti-tumor properties, which could make it a promising candidate for the treatment of various types of cancer.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[1-(2-methylphenyl)piperidin-4-yl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-19-7-4-5-9-23(19)27-15-12-22(13-16-27)28-14-6-8-21(18-28)26-20-10-11-24(29-2)25(17-20)30-3/h4-5,7,9-11,17,21-22,26H,6,8,12-16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYYHGOHOOFXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(CC2)N3CCCC(C3)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6032778.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
![1-phenyl-4-{3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6032802.png)

![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)

![N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B6032830.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B6032845.png)

![3,3'-[1,2-ethanediylbis(imino-1-ethyl-1-ylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B6032860.png)
![2-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6032864.png)